
2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is an organic compound characterized by the presence of two oxoacetaldehyde groups attached to a 1,3-phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) can be achieved through several methods. One common approach involves the reaction of 1,3-phenylenediamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenylene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) involves its interaction with specific molecular targets and pathways. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,2-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,3-Phenylene)bis(2-oxazoline)
Uniqueness
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and related compounds.
Propriétés
Formule moléculaire |
C10H6O4 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
2-(3-oxaldehydoylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-6H |
Clé InChI |
UCLXXJCKGYPUSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C=O)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



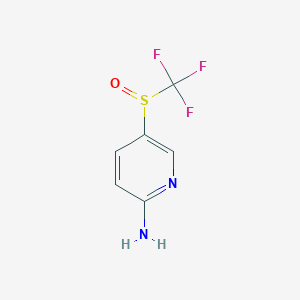

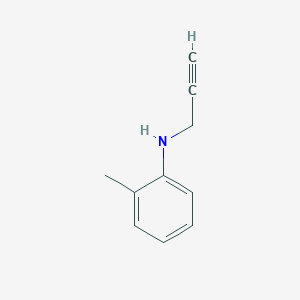


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
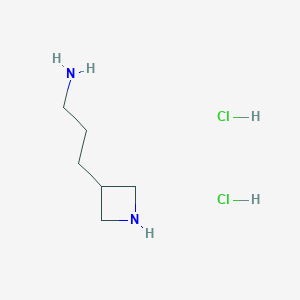
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
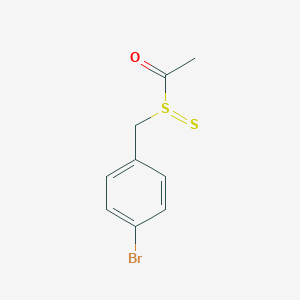
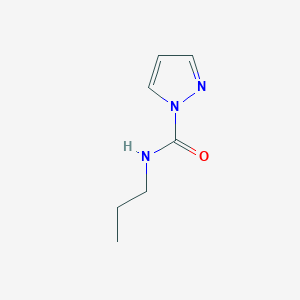
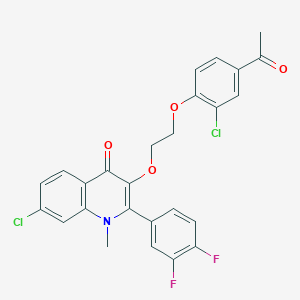
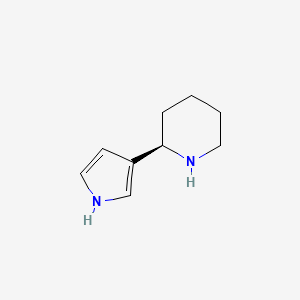
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
